molecular formula C9H14N6O2S B2575555 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396854-04-8

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2575555
CAS No.: 1396854-04-8
M. Wt: 270.31
InChI Key: RBEJLDQDKGAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a pyrrolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide has been studied for its potential antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
  • N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide
  • 1-methyl-1H-tetrazole-5-thiol

Uniqueness

Compared to these similar compounds, 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is unique due to the combination of the tetrazole and pyrrolidinone moieties. This dual functionality may enhance its biological activity and provide a broader range of applications in research and industry.

Properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2S/c1-14-4-6(3-8(14)17)10-7(16)5-18-9-11-12-13-15(9)2/h6H,3-5H2,1-2H3,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEJLDQDKGAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.